molecular formula C21H21NO4S B1354208 (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide CAS No. 87579-78-0

(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide

Cat. No. B1354208
CAS RN: 87579-78-0
M. Wt: 383.5 g/mol
InChI Key: AZIUCAWYSMPKQK-HVHNRQALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide” is an intermediate used in the synthesis of Sulbactam-d5 Sodium Salt . Sulbactam is a semi-synthetic β-lactamase inhibitor and is used in combination with β-lactam antibiotics as an antibacterial .


Synthesis Analysis

The compound is synthesized as an intermediate in the production of Sulbactam-d5 Sodium Salt . Unfortunately, the exact synthesis process is not detailed in the available resources.


Chemical Reactions Analysis

The compound is used in the synthesis of Sulbactam-d5 Sodium Salt . The exact chemical reactions involved in this process are not specified in the available resources.

Scientific Research Applications

  • Summary of the Application: This compound is a component of certain antibiotics, specifically penicillin G benzathine and penicillin G procaine . These antibiotics are used to treat or prevent infections that are proven or strongly suspected to be caused by bacteria .
  • Methods of Application or Experimental Procedures: The antibiotics containing this compound are administered via deep intramuscular injection . The drugs are slowly released from the injection sites and are hydrolyzed to penicillin G . This combination of hydrolysis and slow absorption results in blood serum levels much lower but more prolonged than other parenteral penicillins .

properties

IUPAC Name

benzhydryl (2S,5R)-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-21(2)19(22-16(23)13-17(22)27(21)25)20(24)26-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17-19H,13H2,1-2H3/t17-,19+,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIUCAWYSMPKQK-HVHNRQALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466738
Record name (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide

CAS RN

87579-78-0
Record name (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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